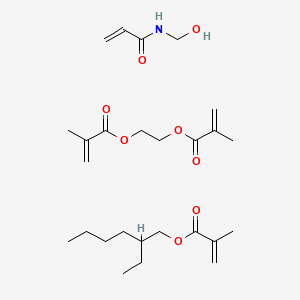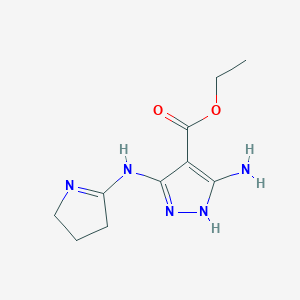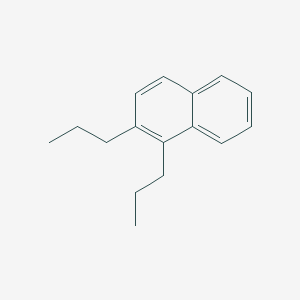
Naphthalene, dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, dipropyl- is an organic compound derived from naphthalene, where two propyl groups are attached to the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, dipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of naphthalene, dipropyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and maximize yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions
Naphthalene, dipropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
Naphthalene, dipropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of naphthalene, dipropyl- involves its interaction with molecular targets through various pathways:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- Naphthalene, diethyl-
- Naphthalene, dimethyl-
- Naphthalene, dibutyl-
Uniqueness
Naphthalene, dipropyl- is unique due to its specific alkyl group substitution, which influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and industrial uses due to the distinct steric and electronic effects of the propyl groups.
特性
CAS番号 |
34568-33-7 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,2-dipropylnaphthalene |
InChI |
InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
InChIキー |
KXTWDIPAGFPHCA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=CC=CC=C2C=C1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


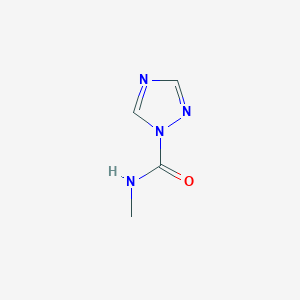
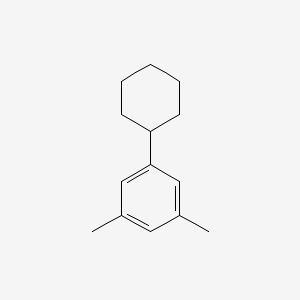
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

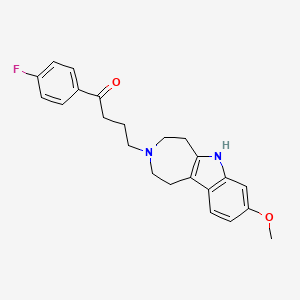
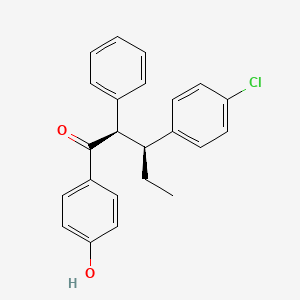

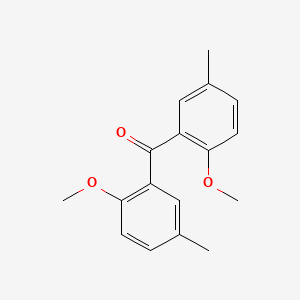
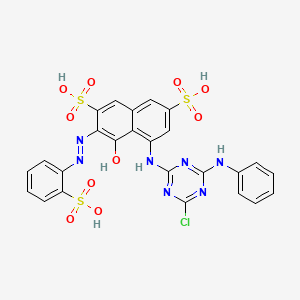
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
